N-(5-bromo-3-nitropyridin-2-yl)acetamide
Overview
Description
N-(5-bromo-3-nitropyridin-2-yl)acetamide: is an organic compound with the molecular formula C7H6BrN3O3. It is a derivative of pyridine, characterized by the presence of bromine and nitro groups on the pyridine ring, and an acetamide group attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the synthesis of pharmaceutically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-3-nitropyridin-2-yl)acetamide typically involves the bromination and nitration of pyridine derivatives, followed by acetamidation. A common synthetic route includes:
Bromination: Pyridine is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration, and automated systems for acetamidation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(5-bromo-3-nitropyridin-2-yl)acetamide can undergo reduction reactions to convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: N-(5-bromo-3-aminopyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives.
Scientific Research Applications
N-(5-bromo-3-nitropyridin-2-yl)acetamide is widely used in scientific research due to its versatility in chemical synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-nitropyridin-2-yl)acetamide is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify biological targets. These interactions can affect molecular pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N-(5-amino-3-bromopyridin-2-yl)acetamide
- N-(3-bromo-5-nitropyridin-2-yl)acetamide
- 1-(5-bromo-3-nitropyridin-2-yl)piperazine
Comparison: N-(5-bromo-3-nitropyridin-2-yl)acetamide is unique due to the presence of both bromine and nitro groups on the pyridine ring, which provides distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balance of electrophilic and nucleophilic sites, making it suitable for a wide range of chemical transformations .
Biological Activity
N-(5-bromo-3-nitropyridin-2-yl)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₆BrN₃O₃
- Functional Groups : Contains a pyridine ring with a bromine atom and a nitro group, along with an acetamide group.
These features contribute to its reactivity and potential interactions with biological targets.
The compound is believed to interact with various biochemical pathways, notably the Ras/Raf/MEK/ERK pathway , which plays a critical role in cell growth and proliferation. Inhibition of the b-Raf protein by this compound can disrupt this pathway, potentially leading to reduced cell proliferation, making it a candidate for cancer treatment.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting cell growth in various cancer types, including breast and liver cancers. The presence of the nitro group is associated with enhanced biological activity through improved interactions with cellular targets .
Case Study : In vitro studies have indicated that related compounds exhibit IC50 values in the range of 20 µM to 100 µM against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These findings highlight the potential of this compound as a lead compound for further development .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity. For example, compounds structurally similar to this one have been identified as inhibitors of acetylcholinesterase (AChE), which is significant for neurodegenerative diseases .
Comparative Analysis of Similar Compounds
A comparison of structurally related compounds reveals varying degrees of biological activity:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
N-(5-bromo-4-methyl-3-nitropyridin-2-yl)acetamide | C₈H₈BrN₃O₃ | Enhanced lipophilicity |
N-(6-chloro-3-nitropyridin-2-yl)acetamide | C₇H₆ClN₃O₃ | Potentially altered biological activity |
5-Bromo-N-neopentyl-3-nitropyridin-2-amines | C₁₂H₁₄BrN₃O | Increased hydrophobicity |
These comparisons underscore how modifications in substituents can influence pharmacological properties and biological activities.
Safety and Handling
Due to the presence of the nitro group and bromine atom, safety precautions are essential when handling this compound. It is advisable to use appropriate protective equipment and work under controlled conditions to mitigate risks associated with its potential explosive nature and irritant properties.
Properties
IUPAC Name |
N-(5-bromo-3-nitropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYOFFIZCYGNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382678 | |
Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381679-24-9 | |
Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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